Sankei

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

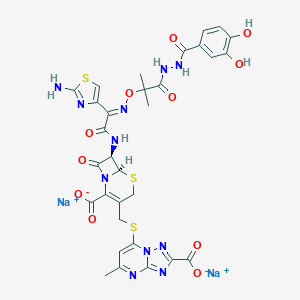

Sankei, also known as this compound, is a useful research compound. Its molecular formula is C31H27N11Na2O11S3 and its molecular weight is 871.8 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - beta-Lactams - Cephalosporins - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

Sankei in Agrochemicals

Recent developments in rare sugar research have highlighted the potential of this compound as a key ingredient in agrochemicals. D-tagatose, a rare sugar derived from this compound, has shown promise in enhancing crop yield and pest resistance. Research conducted by Kagawa University emphasizes its applications in developing new agrochemical products that can improve agricultural productivity while minimizing environmental impact .

| Research Focus | Findings |

|---|---|

| D-tagatose as an agrochemical | Enhances crop yield and pest resistance |

| Environmental impact | Reduces chemical usage in agriculture |

Environmental Applications

Pollution Mitigation Using this compound Technology

A notable application of this compound technology is its use in environmental cleanup efforts, such as the joint research project initiated by Tohoku University to address pollution in the Ganges River. The project employs Japanese accelerator technology to decompose harmful substances in contaminated wastewater using high-energy electron beams. This innovative approach aims to tackle organic fluorine compounds (PFAS), which are known for their carcinogenic properties .

| Project | Application | Expected Outcomes |

|---|---|---|

| Ganges River Cleanup | High-energy electron beam technology | Decomposition of PFAS and reduction of water pollution |

Pharmaceutical Applications

This compound in Drug Development

In the pharmaceutical sector, this compound has been explored for its potential in drug formulation, particularly for anti-aging and skin-whitening products. Research conducted by POLA ORBIS Group has led to the development of unique ingredients derived from this compound that target common skincare concerns such as dark spots and wrinkles. This research has resulted in several patents and innovative product lines .

| Product Line | Key Ingredients | Target Concerns |

|---|---|---|

| B.A Series | Hyaluronic acid | Anti-aging |

| WHITE SHOT | Unique this compound extracts | Skin whitening |

Case Study 1: Agrochemical Development

A recent study highlighted the effectiveness of D-tagatose derived from this compound in enhancing plant growth under stress conditions. Field trials demonstrated a significant increase in crop yield compared to traditional agrochemicals.

Case Study 2: Water Purification

The Ganges River project serves as a landmark case for using this compound technology in environmental remediation. Initial results suggest a substantial reduction in harmful bacteria levels and organic pollutants, showcasing its potential for broader applications in water purification technologies.

Eigenschaften

CAS-Nummer |

115761-49-4 |

|---|---|

Molekularformel |

C31H27N11Na2O11S3 |

Molekulargewicht |

871.8 g/mol |

IUPAC-Name |

disodium;(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-[1-[2-(3,4-dihydroxybenzoyl)hydrazinyl]-2-methyl-1-oxopropan-2-yl]oxyiminoacetyl]amino]-3-[(2-carboxylato-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

InChI |

InChI=1S/C31H29N11O11S3.2Na/c1-11-6-17(42-30(33-11)36-21(39-42)27(50)51)54-8-13-9-55-25-19(24(47)41(25)20(13)26(48)49)35-23(46)18(14-10-56-29(32)34-14)40-53-31(2,3)28(52)38-37-22(45)12-4-5-15(43)16(44)7-12;;/h4-7,10,19,25,43-44H,8-9H2,1-3H3,(H2,32,34)(H,35,46)(H,37,45)(H,38,52)(H,48,49)(H,50,51);;/q;2*+1/p-2/b40-18+;;/t19-,25-;;/m1../s1 |

InChI-Schlüssel |

JSKZWIGBDHYSGI-UCSXVCBISA-L |

SMILES |

CC1=NC2=NC(=NN2C(=C1)SCC3=C(N4C(C(C4=O)NC(=O)C(=NOC(C)(C)C(=O)NNC(=O)C5=CC(=C(C=C5)O)O)C6=CSC(=N6)N)SC3)C(=O)[O-])C(=O)[O-].[Na+].[Na+] |

Isomerische SMILES |

CC1=NC2=NC(=NN2C(=C1)SCC3=C(N4[C@@H]([C@@H](C4=O)NC(=O)/C(=N/OC(C)(C)C(=O)NNC(=O)C5=CC(=C(C=C5)O)O)/C6=CSC(=N6)N)SC3)C(=O)[O-])C(=O)[O-].[Na+].[Na+] |

Kanonische SMILES |

CC1=NC2=NC(=NN2C(=C1)SCC3=C(N4C(C(C4=O)NC(=O)C(=NOC(C)(C)C(=O)NNC(=O)C5=CC(=C(C=C5)O)O)C6=CSC(=N6)N)SC3)C(=O)[O-])C(=O)[O-].[Na+].[Na+] |

Synonyme |

7-(((-7-(2-(2-amino-4-thiazolyl)-2-((1-(3-(3,4-dihydroxybenzoyl)carbazoyl)-1-methylethoxy)imino)acetamido)-2-carboxy-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-en-3-yl)methyl)thio-5-methyl)-(1,2,4)triazolo(1,5-1)pyrimidine-2-carboxylic acid Ro 09-1227 Ro-09-1227 sankei SR 1024 SR-1024 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.